3,5-Dichlorobiphenyl
Overview
Description
3,5-Dichlorobiphenyl is a dichlorobiphenyl that is 1,3-dichlorobenzene in which the hydrogen at position 5 has been replaced by a phenyl group . It is one of 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl .
Synthesis Analysis
Biphenyl syntheses have been used for the preparation of chlorobiphenyls including labeled compounds . Decompositions of aroyl peroxides in appropriate substrates are also useful synthetic reactions in which high yields of chlorobiphenyls have been obtained, particularly in the presence of electron acceptors .Molecular Structure Analysis
The structural and spectroscopic analysis of the 3,5-dichlorobiphenyl was made by using density functional harmonic calculations . There are three conformers for this molecule .Chemical Reactions Analysis
3,3’-Dichlorobiphenyl (PCB 11) is metabolized to a complex mixture of oxidative metabolites, including monohydroxylated, dihydroxylated, methoxylated-hydroxylated, and methoxylated-dihydroxylated metabolites and the corresponding sulfo and glucuronide conjugates .Physical And Chemical Properties Analysis
3,5-Dichlorobiphenyl is a solid substance . It is an oily liquid or solid that is colorless to light yellow .Scientific Research Applications
Molecular Structure and Interactions
- π-π Stacking Interactions: 3,5-Dichlorobiphenyl exhibits π-π stacking interactions between chlorinated benzene rings, important in understanding its molecular interactions (Dhakal, Parkin, & Lehmler, 2019).
Environmental Impact
- Environmental Presence: It's found in various environmental compartments like water, biota, and sediments, highlighting the need for environmental impact studies (King et al., 2002).
- Atmospheric Concentrations: Atmospheric concentrations of PCB-11, a related compound, have not decreased, indicating ongoing environmental exposure risks (Hites, 2018).
Metabolism and Degradation
- Metabolism in Organisms: 3,5-Dichlorobiphenyl is metabolized to various derivatives, including monohydroxylated and dihydroxylated forms (Moza, Weisgerber, Klein, & Korte, 1974).
- Dechlorination by Microorganisms: Anaerobic microorganisms can dechlorinate certain congeners of polychlorinated biphenyls, a process significant in bioremediation (Van Dort & Bedard, 1991).
- Metabolism in Human Cells: HepG2 cells metabolize PCB 11 into a complex mixture of metabolites, demonstrating the complexity of its biotransformation in human-relevant models (Zhang et al., 2020).
Chemical and Physical Properties
- Electrochemical Reduction: Quantum chemical calculations and voltammetry studies have analyzed the electrochemical reduction of dichlorobiphenyls, essential for understanding its chemical behavior (Muthukrishnan et al., 2012).
- Solubility in Supercritical Fluids: Research on the solubility of various chlorobiphenyls in supercritical fluids can inform environmental and industrial processes (Anitescu & Tavlarides, 1999).
Toxicity and Environmental Fate
- Theoretical Study on Toxicity: Molecular descriptors have been used to study the toxicity of polychlorobiphenyl compounds, providing insights into the potential health risks (Eddy, 2020).
- Oxidation Studies: Electrolytic oxidation studies using ruthenium oxide electrodes and UV irradiation have explored degradation pathways for 3,5-Dichlorobiphenyl, vital for waste management strategies (Hawk & Fuller, 1998).
Safety And Hazards
3,5-Dichlorobiphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
Further toxicological investigation is warranted, particularly since catechol metabolites are likely reactive and toxic . The metabolism of lower chlorinated PCBs (LC-PCBs) with less than five chlorine substituents has received little attention . This lays the groundwork for future toxicity studies with PCB 11 .
properties
IUPAC Name |
1,3-dichloro-5-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZSDTDMQZPUKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074137 | |
Record name | 3,5-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorobiphenyl | |
CAS RN |
34883-41-5 | |
Record name | 3,5-Dichlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34883-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034883415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IXL47709VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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